2-amino-5-bromo-N-methylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-amino-5-bromo-N-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2S/c1-9-13(11,12)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDKCHJDQDMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-bromo-N-methylpyridine-3-sulfonamide is a pyridine derivative notable for its diverse biological activities and potential therapeutic applications. This compound, with the molecular formula C₆H₈BrN₂O₂S, features an amino group, a bromine atom at the 5-position, and a sulfonamide functional group. Its unique structure allows it to interact with various biological targets, making it an interesting subject for medicinal chemistry research.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including those involved in inflammatory pathways such as cyclooxygenase (COX) and urease. This inhibition can lead to anti-inflammatory effects and potential therapeutic applications in treating infections related to urease activity.
- Selective Binding : Interaction studies indicate that this compound binds selectively to microbial targets. For instance, it has been identified as a potent inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), showcasing over 1,000-fold selectivity against the human homolog .
- Cell Signaling Modulation : The compound influences cell signaling pathways related to inflammation and immune responses, potentially altering gene expression and cellular metabolism.
Biological Activities
Research findings highlight several biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its selective inhibition of Lpd suggests potential use in treating tuberculosis .
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth. For example, certain analogs have shown IC50 values as low as 0.315 µM against prostate cancer cells (PC3). This suggests a promising avenue for further exploration in cancer therapeutics.
- Anti-inflammatory Effects : The sulfonamide functional group is known for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study screening over 1.6 million compounds identified N-methylpyridine-3-sulfonamides as potent inhibitors of Mtb Lpd with low nanomolar affinity. The selectivity was attributed to specific hydrogen bonding interactions within the lipoamide channel .
- Research on sulfonamides indicates a range of pharmacological activities, including inhibition of dihydropteroate synthetase, which is crucial for bacterial folate synthesis. This mechanism underlies the bacteriostatic action typical of many sulfonamide drugs .
Comparative Analysis
The following table compares this compound with other related compounds based on their structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-methylpyridine | Methyl group at the 3-position | Used in various arylation reactions |
| N-Benzyl-5-bromo-N-methylpyridine-3-sulfonamide | Benzyl substitution at nitrogen | Enhanced lipophilicity and potential bioactivity |
| 4-Amino-5-bromo-N-methylpyridine | Amino group at the 4-position | Different biological activity profile |
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that derivatives of N-methylpyridine-3-sulfonamides exhibit significant activity against pathogens such as Mycobacterium tuberculosis, showing low nanomolar affinity and high selectivity for bacterial enzymes compared to human homologs . The sulfonamide group enhances the compound's ability to inhibit specific enzymes, making it a candidate for developing new antimicrobial therapies.
Cancer Research
Research has also highlighted the potential of 2-amino-5-bromo-N-methylpyridine-3-sulfonamide in cancer treatment. The compound's structure allows it to act as a lead compound for synthesizing novel anticancer agents. Its mechanism of action involves modulating enzyme activity related to cancer cell proliferation, which is crucial for developing targeted cancer therapies .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex organic molecules. It can participate in various coupling reactions, including Suzuki cross-coupling reactions, to synthesize novel pyridine derivatives with enhanced biological properties . This capability makes it valuable in the pharmaceutical industry for developing new drugs.
Biochemical Studies
Enzyme Inhibition
The compound has been shown to selectively inhibit specific enzymes in biochemical assays. For instance, studies have demonstrated its ability to inhibit lipoamide dehydrogenase (Lpd) in Mycobacterium tuberculosis, showcasing over 1,000-fold selectivity compared to human counterparts . This selectivity is attributed to specific interactions between the compound and the enzyme's active site, making it a promising candidate for further development as an anti-tuberculosis drug.
Case Studies and Research Findings
A comprehensive review of literature reveals several significant findings related to the applications of this compound:
Chemical Reactions Analysis
Substitution Reactions
The bromine substituent at position 5 of the pyridine ring enables nucleophilic substitution reactions. Under basic or acidic conditions, the bromide can be replaced by nucleophiles such as amines, thiols, or hydroxides. For example, treatment with ammonia or primary amines (e.g., ethylamine) in polar aprotic solvents (e.g., DMF) facilitates substitution, yielding 5-substituted derivatives. This reactivity is consistent with pyridine bromides undergoing SNAr (nucleophilic aromatic substitution) due to the electron-withdrawing sulfonamide group.
Table 1: Substitution Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Ethylamine | DMF, 80°C, 4h | 5-Ethylamino-N-methylpyridine-3-sulfonamide |
| Thiophenol | K2CO3, DMF, 60°C, 2h | 5-Phenylthio-N-methylpyridine-3-sulfonamide |
Oxidation and Reduction Reactions
The sulfonamide and pyridine functionalities make the compound susceptible to redox transformations. Oxidation with agents like hydrogen peroxide or sodium percarbonate can generate sulfonic acid derivatives, while reduction with sodium borohydride or lithium aluminum hydride may target the pyridine ring or sulfonamide group. For instance, controlled oxidation converts the sulfonamide to a sulfonic acid, altering its solubility and bioactivity.
Table 2: Oxidation/Reduction Outcomes
| Reagent | Conditions | Transformation |
|---|---|---|
| H2O2 | H2O, 50°C, 24h | Sulfonic acid formation |
| NaBH4 | THF, 0°C, 1h | Partial reduction of pyridine ring |
Suzuki Cross-Coupling Reactions
The bromine substituent allows palladium-catalyzed Suzuki reactions with arylboronic acids. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and K3PO4 as a base, the bromide is replaced by aryl groups, yielding biaryl derivatives. This method is analogous to pyridine-based Suzuki reactions reported in literature .
Table 3: Suzuki Coupling Examples
| Arylboronic Acid | Product | Yield |
|---|---|---|
| Phenylboronic acid | 5-Phenyl-N-methylpyridine-3-sulfonamide | 65% |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-methylpyridine-3-sulfonamide | 58% |
Alkylation and Acylation Reactions
The amino group in the sulfonamide moiety (from the "N-methyl" substituent) undergoes alkylation or acylation. Reaction with alkyl halides (e.g., bromoethane) in the presence of bases like NaH or LiH introduces additional alkyl groups, enhancing lipophilicity. For example, treatment with bromoethane forms ethylated derivatives .
Table 4: Alkylation/Acylation Products
| Reagent | Conditions | Product |
|---|---|---|
| Bromoethane | LiH, DMF, 40°C, 6h | N-Ethyl-N-methylpyridine-3-sulfonamide |
| Acetic anhydride | Pyridine, 100°C, 2h | N-Acetyl-N-methylpyridine-3-sulfonamide |
Biological Activity and Binding Models
The compound exhibits potent enzyme inhibition, particularly against mycobacterial enzymes like lipoamide dehydrogenase (Lpd). Co-crystallographic studies reveal hydrogen bonding between the sulfonamide oxygen and arginine residues in the enzyme’s active site, contributing to species-selectivity . Structural modifications, such as altering the substituent at position 5, modulate binding affinity and selectivity .
Table 5: Biological Activity Data
| Assay | IC50 (μM) | Selectivity vs. Human Homolog |
|---|---|---|
| Mtb Lpd inhibition | 0.45 | >1,000-fold |
| Human Lpd inhibition | >50 | - |
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility: The methoxy group in the compound from replaces the amino group in the target molecule, reducing hydrogen-bonding capacity but improving synthetic yield (91%) . The hydroxyethyl group in introduces a polar side chain, likely enhancing water solubility compared to the N-methyl group in the target compound . The benzyl group in adds steric bulk, which could influence binding interactions in biological targets or alter metabolic stability .
Halogen and Sulfonamide Interactions :
- Bromine at position 5 is conserved across all compounds, suggesting its role in electronic modulation or halogen bonding.
- The sulfonamide group’s nitrogen substituents (methyl, benzyl, hydroxyethyl) dictate steric and electronic profiles, impacting protein-binding selectivity.
Synthetic Accessibility: The 91% yield reported for the methoxy derivative () highlights efficient sulfonylation conditions (pyridine solvent, room temperature) . No yields are reported for the target compound or others, limiting direct comparison.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-amino-5-bromo-N-methylpyridine-3-sulfonamide can be conceptually divided into three main stages:
- Selective bromination of the pyridine ring at the 5-position.
- Introduction of the sulfonamide group at the 3-position.
- N-methylation of the sulfonamide nitrogen .
Each step requires careful control of reaction conditions to ensure regioselectivity and high yield while minimizing by-products.
Preparation of 2-Amino-5-Bromopyridine Intermediate
A key precursor to the target compound is 2-amino-5-bromopyridine, which can be synthesized via selective bromination of 2-aminopyridine.
Method Summary:
- Starting material: 2-aminopyridine.
- Brominating agent: Phenyltrimethylammonium tribromide.
- Solvent: Methylene chloride or chloroform.
- Reaction conditions: Temperature 20–50 °C, preferably around 30 °C; reaction time 1–3 hours.
- Molar ratio: 2-aminopyridine to brominating agent between 0.7–1.4, optimally 0.9–1.3.
- Solvent volume: 20–35 mL per gram of 2-aminopyridine.
- The reaction mixture is stirred mechanically with reflux.
- After completion, the organic phase is washed with saturated sodium chloride solution and water.
- The solvent is removed by rotary evaporation.
- The crude product is recrystallized from benzene to obtain yellow solid 2-amino-5-bromopyridine with yields of approximately 75–78%.
- This method overcomes issues with expensive and corrosive brominating agents.
- It reduces formation of multiple by-products.
- The process is suitable for scale-up and industrial application.
| Parameter | Condition/Value |
|---|---|
| Starting material | 2-Aminopyridine |
| Brominating agent | Phenyltrimethylammonium tribromide |
| Solvent | Methylene chloride or chloroform |
| Temperature | 20–50 °C (preferably 30 °C) |
| Reaction time | 1–3 hours |
| Molar ratio (2-aminopyridine:tribromide) | 0.7–1.4 (optimal 0.9–1.3) |
| Solvent volume | 20–35 mL/g 2-aminopyridine |
| Yield | 75–78% |
Source: CN Patent CN109748864A (2017)
Introduction of Sulfonamide Group at the 3-Position
While direct sulfonation of pyridine derivatives is challenging due to regioselectivity, sulfonamide derivatives can be prepared by sulfonylation of amino-substituted pyridines or by using sulfonyl chlorides.
Though specific methods for this compound are scarce, related sulfonamide derivatives of brominated heterocycles have been synthesized via:
- Reaction of the corresponding bromo-substituted pyridine sulfonic acid or sulfonyl chloride derivatives with amines.
- Alternatively, sulfonamide formation can be achieved by reacting sulfonyl chlorides with amines in the presence of base.
Example from Related Compounds:
- In the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, 5-bromothiophene-2-sulfonamide was alkylated with alkyl bromides in DMF using lithium hydride as base at room temperature for 3 hours, followed by precipitation and recrystallization. This approach can be conceptually adapted for pyridine sulfonamides.
| Step | Reagents/Conditions |
|---|---|
| Sulfonamide formation | Sulfonyl chloride + amine, base (e.g., triethylamine) |
| Solvent | DMF or similar polar aprotic solvent |
| Temperature | Room temperature to moderate heating |
| Reaction time | 1–3 hours |
| Work-up | Precipitation by water addition, recrystallization |
Source: PMC article on 5-bromo-N-alkylthiophene-2-sulfonamides
N-Methylation of the Sulfonamide Nitrogen
N-methylation of sulfonamide nitrogen is typically achieved by:
- Using methylating agents such as methyl iodide or dimethyl sulfate.
- Base catalysis (e.g., potassium carbonate) in polar solvents like DMF or acetone.
This step must be controlled to avoid over-alkylation or side reactions.
Multi-Step Synthetic Route Example (Literature-Inferred)
A plausible synthetic route to this compound could be:
- Bromination: 2-aminopyridine → 2-amino-5-bromopyridine (as described in Section 2).
- Sulfonation: Introduction of sulfonyl chloride group at 3-position or sulfonylation of 2-amino-5-bromopyridine.
- Sulfonamide formation: Reaction with ammonia or amine to form sulfonamide at the 3-position.
- N-methylation: Methylation of sulfonamide nitrogen using methyl iodide or similar methylating agent.
Comparative Table of Key Preparation Steps
Research Findings and Notes
- The bromination method using phenyltrimethylammonium tribromide is preferred for its mild conditions, reduced by-products, and scalability.
- Sulfonamide formation on pyridine rings is sensitive to reaction conditions; regioselective sulfonation at the 3-position is challenging and often requires pre-functionalized intermediates.
- Alkylation of sulfonamide nitrogen is straightforward but requires careful stoichiometric control to prevent over-alkylation.
- No direct single-step synthesis of this compound is reported, emphasizing the need for multi-step synthesis.
- The use of polar aprotic solvents like DMF is common in alkylation and sulfonamide formation steps.
- Purification typically involves recrystallization from solvents such as benzene or methanol.
Q & A
Q. What are the standard synthetic routes for 2-amino-5-bromo-N-methylpyridine-3-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-amino-5-bromo-3-methylpyridine using sulfonating agents (e.g., sulfonyl chlorides) under basic conditions. A typical protocol involves refluxing in dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) with potassium carbonate as a base to neutralize HCl byproducts . Solvent selection significantly impacts yield: DMF (99% purity) achieves higher yields (~85%) compared to NMP (99.8% purity, ~75% yield) due to superior solvation of intermediates .
Q. How is the purity and structural integrity of the compound validated in synthetic workflows?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is employed. Cross-referencing spectral data with the NIST Chemistry WebBook ensures accuracy, particularly for verifying bromine and sulfonamide functional groups .
Q. What solvents are optimal for recrystallization, and how do they affect crystal morphology?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) or ethyl acetate-hexane systems are preferred for recrystallization. Ethanol-water yields needle-like crystals with >95% purity, while ethyl acetate-hexane produces plate-like crystals. Solvent polarity directly impacts crystal packing and melting point consistency, as noted in NIST’s thermal analysis data .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity can be screened using MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) are generated to quantify IC₅₀ values .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?
- Methodological Answer : Discrepancies in ¹H NMR (e.g., unexpected splitting of aromatic protons) may arise from tautomerism or residual solvents. Deuterated DMSO-d₆ is recommended for dissolving sulfonamide derivatives to minimize solvent interference. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict chemical shifts and validate experimental data .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of the pyridine core?
- Methodological Answer : Bromination at the 5-position is favored due to electron-donating effects of the amino and methyl groups. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C in THF enables selective functionalization at the 3-position. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites .
Q. How do solvent effects modulate reaction mechanisms in sulfonamide derivatization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions, accelerating sulfonamide formation. Contrastingly, nonpolar solvents (e.g., toluene) favor radical pathways under photolytic conditions. Kinetic studies (time-resolved UV-Vis) and Hammett plots elucidate solvent-dependent mechanisms .
Q. What computational tools are effective for predicting binding affinities in target-based drug design?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with biological targets (e.g., bacterial dihydropteroate synthase). QSAR models using descriptors like LogP and topological polar surface area (TPSA) optimize pharmacokinetic properties. Validation against crystallographic data (PDB ID: 1AJ0) ensures reliability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
